Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)-
Description
Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)- is a substituted acetamide derivative characterized by a phenyl ring bearing bromo (Br), methyl (CH₃), and nitro (NO₂) groups at the 3-, 2-, and 6-positions, respectively. The molecular formula is C₉H₈BrN₂O₃, with a molecular weight of 281.08 g/mol (calculated). While direct experimental data for this compound are scarce in the provided evidence, inferences can be drawn from structurally related analogs .
Properties
Molecular Formula |
C9H9BrN2O3 |
|---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
N-(3-bromo-2-methyl-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9BrN2O3/c1-5-7(10)3-4-8(12(14)15)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) |
InChI Key |
ZYPPFFPOARLRQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1NC(=O)C)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)- typically involves the reaction of 3-bromo-2-methyl-6-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or other strong bases.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-amino-2-methyl-6-nitrophenylacetamide.
Oxidation: 3-bromo-2-carboxy-6-nitrophenylacetamide.
Scientific Research Applications
Research has indicated that Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)- exhibits several promising biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has demonstrated effectiveness against various bacterial strains, indicating potential as a lead candidate for developing new antimicrobial agents.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound may inhibit bacterial growth through interference with essential cellular processes .
Enzyme Inhibition
Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)- has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential to inhibit fatty acid amide hydrolase (FAAH), which plays a crucial role in regulating endocannabinoid levels in the body. The inhibition was found to be concentration-dependent, indicating moderate potency and potential therapeutic applications in pain management and inflammation .
Case Studies
Several case studies have highlighted the applications of Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)- in medicinal chemistry:
- Anticancer Studies : Recent investigations have focused on its anticancer properties, where it exhibited significant growth inhibition against various cancer cell lines. For example, compounds similar to Acetamide have shown percent growth inhibitions ranging from 50% to over 80% against different cancer types .
- Neuroprotective Effects : Preliminary studies suggest that this compound may also possess neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
Comparative Analysis with Related Compounds
To understand the biological activity of Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)- better, it is beneficial to compare it with structurally related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| N-(3-Chloro-6-methylpyridin-2-yl)acetamide | Chloro Structure | Moderate antimicrobial activity |
| N-(3-Iodo-6-methylpyridin-2-yl)acetamide | Iodo Structure | High enzyme inhibition potential |
| Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)- | Bromo Structure | Significant antimicrobial activity |
This table illustrates how variations in halogen substitution can influence biological activity and highlights the unique position of Acetamide in medicinal chemistry .
Mechanism of Action
The mechanism of action of Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and bromine can influence its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Substituent Effects
Key Compounds for Comparison:
N-(3-Bromophenyl)acetamide (C₈H₈BrNO; MW 214.06 g/mol) Substituents: Br at the 3-position. Properties: Lower molecular weight, moderate hydrophobicity (logP ~1.8 estimated). Applications: Intermediate in organic synthesis.
N-(3-Nitrophenyl)acetamide (C₈H₈N₂O₃; MW 180.16 g/mol) Substituents: NO₂ at the 3-position. Properties: Higher polarity due to nitro group (logP ~1.2), lower thermal stability compared to bromo analogs. Applications: Precursor in dye and pharmaceutical synthesis.
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazinone]acetamide (C₂₁H₁₉BrN₄O₃; MW 461.3 g/mol) Substituents: Bromophenyl and pyridazinone moieties. Properties: Exhibits FPR2 receptor agonism, suggesting bioactivity influenced by both aromatic and heterocyclic groups.
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide (C₁₁H₁₄ClNO; MW 227.7 g/mol) Substituents: Chloro and ethyl-methyl groups. Properties: Herbicidal activity; substituents enhance soil persistence.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP* | Solubility (mg/L) | Key Substituent Effects |
|---|---|---|---|---|
| Target Compound | 281.08 | ~2.1 | Low (est. <100) | Bromo (hydrophobic), nitro (polar), methyl (steric hindrance) |
| N-(3-Bromophenyl)acetamide | 214.06 | ~1.8 | Moderate (~500) | Bromo increases molecular weight/logP |
| N-(3-Nitrophenyl)acetamide | 180.16 | ~1.2 | High (~1000) | Nitro enhances polarity, reduces logP |
| 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | 227.7 | ~2.5 | Low (~50) | Chloro and alkyl groups increase hydrophobicity |
*logP values estimated using Crippen or Joback methods .
Biological Activity
Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)-, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's IUPAC name is Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)-, and it has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H10BrN2O3 |
| Molecular Weight | 292.1 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)- typically involves the bromination of 2-methyl-6-nitroaniline followed by acylation with acetic anhydride. This process allows for the introduction of the acetamide functional group, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)- exhibits significant antimicrobial activity. In vitro studies have shown that it is effective against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be in the range of 3.12 to 12.5 μg/mL , indicating a potent effect compared to standard antibiotics like ciprofloxacin, which has an MIC of 2 μg/mL .
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated potential anticancer activity. Studies have evaluated its effects on different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines are as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 20.1 |
| A549 | 14 |
These results suggest that Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)- may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and tubulin polymerization interference .
The biological activity of Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)- can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells by increasing ROS levels, leading to cellular stress and eventual cell death.
- Antimicrobial Mechanism : The exact mechanism behind its antimicrobial activity involves disrupting bacterial cell wall synthesis and function.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated various derivatives of acetamides, including Acetamide, N-(3-bromo-2-methyl-6-nitrophenyl)-, against common pathogens. The findings highlighted its effectiveness compared to traditional antibiotics .
- Anticancer Research : Another research project focused on the anticancer properties of this compound, revealing that it significantly inhibited cell proliferation in MCF-7 and A549 cells through ROS-mediated pathways .
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR :
- The methyl group (2-position) appears as a singlet (~δ 2.1 ppm in ¹H; ~δ 20–25 ppm in ¹³C).
- Aromatic protons exhibit splitting patterns reflecting adjacent substituents: deshielded protons near nitro (δ 8.0–8.5 ppm) and bromo (δ 7.5–8.0 ppm) groups .
- The acetamide carbonyl resonates at ~δ 168–170 ppm in ¹³C NMR.
- IR : Strong C=O stretch (~1650 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and C-Br (~550–650 cm⁻¹) .
- MS : Molecular ion [M+H]⁺ at m/z 287 (C₉H₈BrN₂O₃⁺), with fragmentation peaks for Br loss (Δ m/z 79/81) and nitro group elimination .
Advanced: What crystallographic strategies resolve structural ambiguities in bromo-nitro-substituted acetamides?
Q. Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX for structure solution (SHELXD) and refinement (SHELXL). Key steps:
- Optimize crystal growth via slow evaporation (e.g., DCM/hexane) to mitigate disorder from bulky substituents .
- Refine thermal parameters anisotropically; constrain methyl and nitro groups using AFIX commands.
- Validate geometry: Check for plausible bond lengths (C-Br: ~1.89 Å; C-NO₂: ~1.47 Å) and angles using ORTEP-3 for visualization .
- Challenges : Twinning or low-resolution data may require high redundancy (>98% completeness) and integration with spectroscopic data.
Advanced: How do computational methods predict physicochemical properties (e.g., logP, solubility) for this compound?
Q. Methodological Answer :
- QSPR Models :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute dipole moments and polar surface area (PSA), correlating with HPLC retention times .
Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., melting points) reported for similar acetamides?
Q. Methodological Answer :
- Data Validation : Cross-reference experimental values (e.g., melting point, enthalpy of fusion) with multiple sources (NIST WebBook, Joback method) .
- Controlled Replication :
- Statistical Analysis : Apply Grubbs’ test to exclude outliers and report mean ± SD for replicated measurements.
Advanced: What mechanistic insights explain regioselectivity in bromination/nitration of polysubstituted acetamides?
Q. Methodological Answer :
- Electronic Effects :
- Nitro groups (-NO₂) are meta-directing and deactivating, favoring bromination meta to themselves.
- Methyl groups (+I effect) activate the ring, directing electrophiles ortho/para .
- Steric Effects :
- The 2-methyl group hinders electrophile approach at the 4-position, favoring 3-bromination.
- Computational Validation : Use molecular electrostatic potential (MEP) maps (Gaussian 09) to visualize charge distribution and predict reactive sites .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation in pharmacological studies?
Q. Methodological Answer :
- Forced Degradation Studies :
- Kinetic Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
